molecular formula C15H22FNO5S B2491561 3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzenesulfonamide CAS No. 2320898-08-4

3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzenesulfonamide

Cat. No. B2491561
CAS RN: 2320898-08-4
M. Wt: 347.4
InChI Key: QCZKIBIAKXDUNN-UHFFFAOYSA-N
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Description

Sulfonamides are a class of organic compounds widely studied for their diverse chemical properties and applications in pharmaceuticals, agrochemicals, and materials science. These compounds contain the sulfonamide group, which consists of a sulfur atom double-bonded to two oxygen atoms and a single bond to a nitrogen atom.

Synthesis Analysis

The synthesis of sulfonamide compounds often involves the reaction of sulfonyl chlorides with amines. A novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), has been introduced, improving the enantioselectivity of the products in certain reactions (Yasui et al., 2011).

Molecular Structure Analysis

The molecular structure of sulfonamides can significantly affect their chemical properties and interactions. For example, the crystal structures of certain sulfonamides have revealed two-dimensional architectures controlled by C—H⋯πaryl interactions and three-dimensional architectures facilitated by C—H⋯O intermolecular interactions (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamides can participate in various chemical reactions, including electrophilic fluorination, which can enhance the selectivity and potency of these compounds in inhibiting specific enzymes or receptors. The introduction of a fluorine atom has been shown to preserve COX-2 potency and notably increase COX1/COX-2 selectivity in certain derivatives (Hashimoto et al., 2002).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The crystal structures often determine the material's stability, solubility, and reactivity. Investigations into these properties can aid in the development of more effective and selective compounds for various applications.

Chemical Properties Analysis

Sulfonamides' chemical properties, including acidity, basicity, reactivity with nucleophiles and electrophiles, and ability to form hydrogen bonds, make them versatile intermediates in organic synthesis and potential drug candidates. Their inhibitory activity against various enzymes can be enhanced by modifications to the sulfonamide group, such as fluorination, which affects both their acidity and lipophilicity (Blackburn & Türkmen, 2005).

Mechanism of Action

This compound acts as a modulator of Aurora kinases, which are key mitotic regulators required for genome stability . It is useful in the treatment, prevention, and/or amelioration of a disease or disorder related to Aurora kinase activity .

properties

IUPAC Name

3-fluoro-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO5S/c1-21-14-5-4-12(10-13(14)16)23(19,20)17-11-15(22-9-8-18)6-2-3-7-15/h4-5,10,17-18H,2-3,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCZKIBIAKXDUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCCC2)OCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methoxybenzenesulfonamide

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